Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate
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Overview
Description
Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate involves several steps. One common method includes the reaction of benzyl chloroformate with 4-methoxy-2-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the benzyl group can be replaced by other nucleophiles.
Scientific Research Applications
Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with proteins and other biomolecules .
Comparison with Similar Compounds
Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate can be compared with other similar compounds, such as:
Benzyl 4-methoxypyridin-2-ylcarbamate: This compound has a similar structure but differs in the pyrrolidine ring substitution.
cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide: This compound exhibits neuroleptic properties and has a different substitution pattern on the pyrrolidine ring.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(8-13(19-2)9-17-15)11-16-14(18)20-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3,(H,16,18) |
InChI Key |
LDVVBWAWLQWDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)OC)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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